molecular formula C13H19ClN2 B13766950 3-(2-(Isopropylamino)ethyl)indole monohydrochloride CAS No. 63938-60-3

3-(2-(Isopropylamino)ethyl)indole monohydrochloride

Cat. No.: B13766950
CAS No.: 63938-60-3
M. Wt: 238.75 g/mol
InChI Key: YWUSKBYLXZPMRG-UHFFFAOYSA-N
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Description

3-(2-(Isopropylamino)ethyl)indole monohydrochloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with an indole derivative.

    Amination: The indole derivative undergoes a reaction with isopropylamine to introduce the isopropylamino group.

    Cyclization: The intermediate product is then cyclized to form the indole ring structure.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the monohydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as using water as a solvent, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Isopropylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-(2-(Isopropylamino)ethyl)indole monohydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(Isopropylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminopropyl)indole monohydrochloride
  • Indole-3-acetic acid
  • Indole-3-carboxaldehyde

Uniqueness

3-(2-(Isopropylamino)ethyl)indole monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it has a unique combination of functional groups that make it particularly interesting for research and industrial applications .

Properties

63938-60-3

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

IUPAC Name

2-(1H-indol-3-yl)ethyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C13H18N2.ClH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H

InChI Key

YWUSKBYLXZPMRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CCC1=CNC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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